

Comparative analysis of Ziritaxestat (GLPG1690) and BBT-877

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Compound of Interest

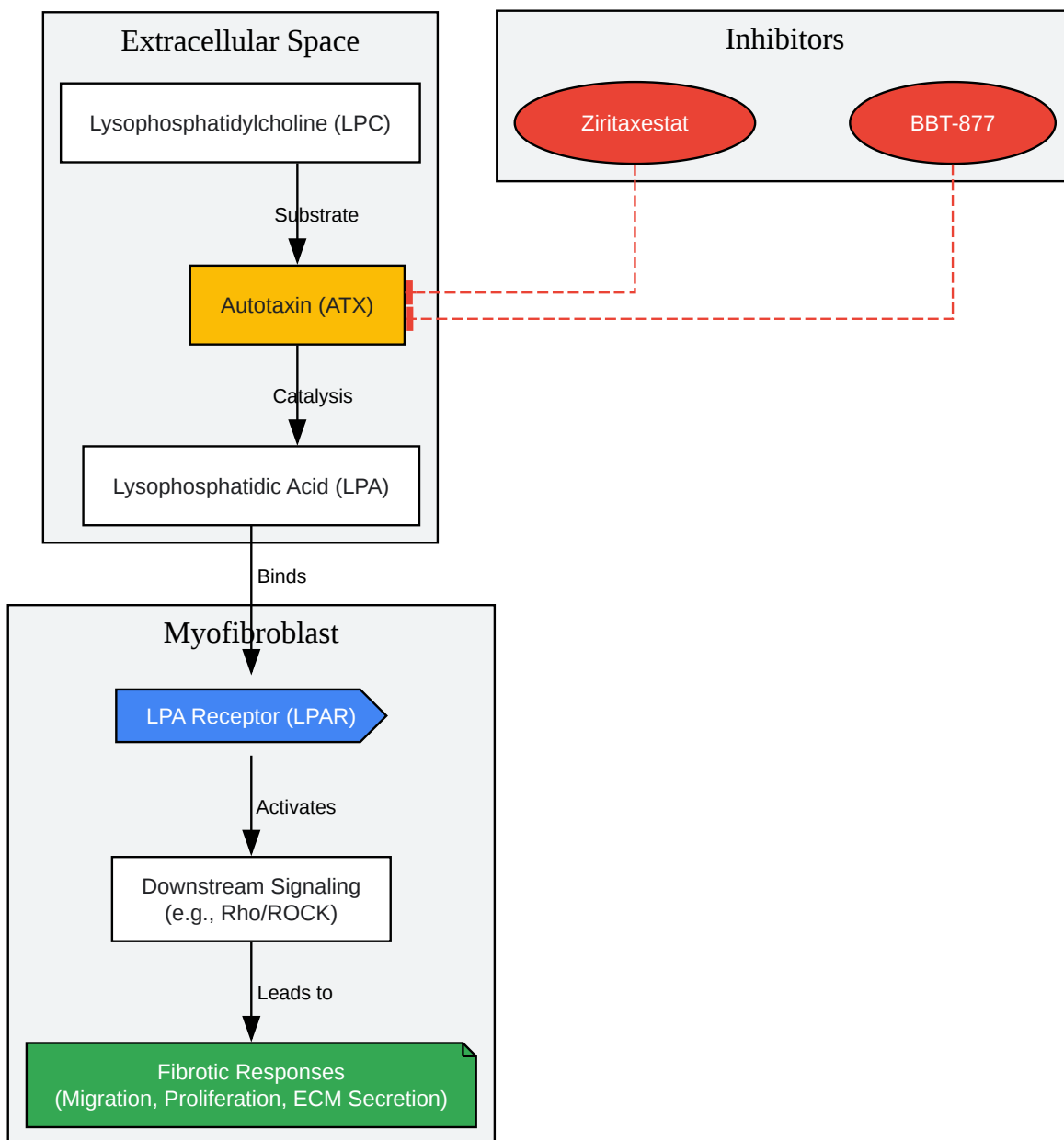
Compound Name: Ziritaxestat

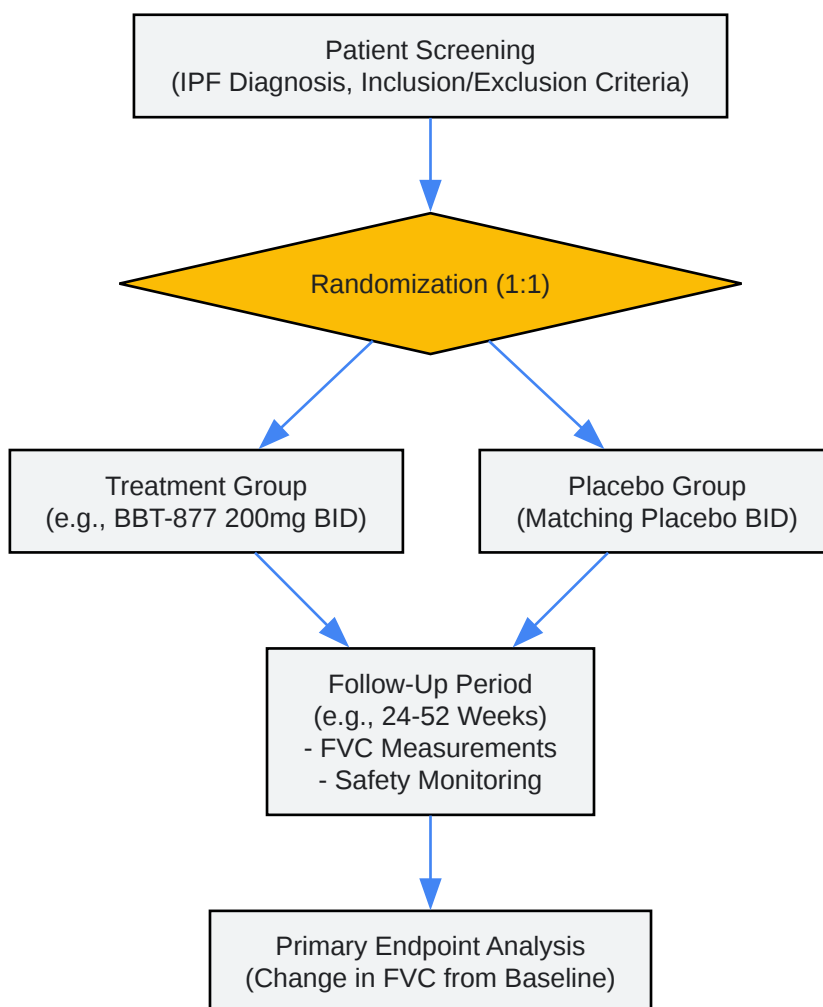
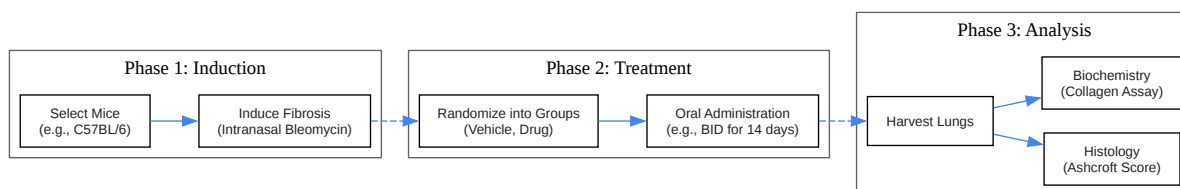
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Mechanism of Action: Targeting the ATX-LPA Pathway

Both **Ziritaxestat** and BBT-877 are designed to be selective inhibitors of autotaxin.[3][5] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) into LPA.[2] Elevated levels of both ATX and LPA have been found in the lungs of IPF patients.[6] By binding to its G protein-coupled receptors (LPARs), particularly LPAR1, LPA triggers downstream signaling cascades that result in fibroblast migration, proliferation, and activation, leading to excessive extracellular matrix deposition and the characteristic scarring of lung tissue seen in IPF.[2][7] **Ziritaxestat** and BBT-877 inhibit the enzymatic activity of ATX, thereby reducing the production of pro-fibrotic LPA.[3][6]





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